molecular formula C8H10N2O2 B1429925 Methyl 3,6-dimethylpyridazine-4-carboxylate CAS No. 897008-37-6

Methyl 3,6-dimethylpyridazine-4-carboxylate

Cat. No. B1429925
M. Wt: 166.18 g/mol
InChI Key: PODUIWRYNRLLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3,6-dimethylpyridazine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is used in research and not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dimethylpyridazine-4-carboxylate” is represented by the formula C8H10N2O2 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3,6-dimethylpyridazine-4-carboxylate” are not detailed in the search results, pyridazinediones, a related class of compounds, have been used in various fields of organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3,6-dimethylpyridazine-4-carboxylate” are not fully detailed in the search results. The molecular weight is 166.18 g/mol .

Scientific Research Applications

Cancer Treatment and Mechanisms

  • Temozolomide, a compound related to the chemical class of Methyl 3,6-dimethylpyridazine-4-carboxylate, is used in cancer treatment, particularly for brain tumors. It's an alkylating agent showing significant antitumor activity by damaging tumor DNA. Research emphasizes its potential when combined with other treatments, despite its modest activity against certain pediatric brain tumors (Barone et al., 2006).

Biochemical Applications

  • The study of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis provides insights into the biochemical and molecular mechanisms underlying cancer. This research helps understand the stages of colon carcinogenesis and the role of biotransformation and antioxidant enzymes in DMH intoxication, which could relate to the metabolic pathways and toxicological profiles of similar compounds (Venkatachalam et al., 2020).

Drug Synthesis and Medicinal Chemistry

  • Levulinic acid (LEV), a biomass-derived compound with carboxyl and carbonyl functional groups, demonstrates versatility in drug synthesis, akin to the potential chemical flexibility of Methyl 3,6-dimethylpyridazine-4-carboxylate. LEV's derivatives are used in synthesizing value-added chemicals and drugs, highlighting the importance of such compounds in creating cost-effective and cleaner reactions in medicinal chemistry (Zhang et al., 2021).

Mechanisms of Toxicity and Environmental Impact

  • Nitrosamines in water, particularly N-nitrosodimethylamine (NDMA), represent a significant research area concerning environmental toxicity and public health. Studies on nitrosamines' formation, detection, and removal from water sources could parallel investigations into the environmental behaviors and impacts of structurally related compounds like Methyl 3,6-dimethylpyridazine-4-carboxylate (Nawrocki & Andrzejewski, 2011).

properties

IUPAC Name

methyl 3,6-dimethylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12-3)6(2)10-9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODUIWRYNRLLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857010
Record name Methyl 3,6-dimethylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dimethylpyridazine-4-carboxylate

CAS RN

897008-37-6
Record name Methyl 3,6-dimethylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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